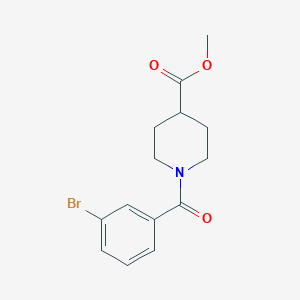

methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate-related compounds involves several steps, typically starting from basic piperidine derivatives. For example, synthesis can involve converting piperidine-4-carboxylic acids to β-keto esters, which are then treated with reagents such as N,N-dimethylformamide dimethyl acetal to form the desired products (Matulevičiūtė et al., 2021). Another approach involves the lithiation of bromobenzhydryl methyl ether followed by addition of piperidone and acid-catalyzed cyclization (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through NMR spectroscopy and HRMS investigations, confirming the structure of novel heterocyclic compounds (Matulevičiūtė et al., 2021). Crystallography and spectroscopy analyses, such as in the case of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into hydrogen bonding and molecular conformation (Portilla et al., 2007).

科学的研究の応用

Synthesis of Bridged Azabicyclic Compounds

Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)piperidine-2-carboxylate has been utilized in the synthesis of bridged azabicyclic compounds using radical translocation reactions. This process achieves regioselective cyclization, resulting in compounds with potential relevance in medicinal chemistry due to their complex structure and possible biological activity (Ikeda, Kugo, & Sato, 1996).

Enantioselective Benzylation

Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate led to the development of biologically active compounds with a chiral 3-benzylpiperidine backbone. This synthesis method highlights the utility of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives in the preparation of chiral molecules, which are significant in drug development and synthesis of active pharmaceutical ingredients (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

The compound has also been explored for the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which are evaluated for their potential as central nervous system agents. This research provides insight into the chemical versatility of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives for synthesizing novel central nervous system agents with potential therapeutic applications (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, & Geyer, 1976).

Antibacterial Evaluation

A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrates the antimicrobial potential of compounds derived from methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate. These findings suggest its application in developing new antimicrobial agents with a piperidine backbone (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).

Optical Limiting Material

A computational and experimental study on the properties of a piperidine-driven passive optical limiting material showcases the potential of methyl 1-(3-bromobenzoyl)-4-piperidinecarboxylate derivatives in optical applications. This research emphasizes the material's suitability for optical limiting applications, indicating its utility in developing devices for laser protection (Prathebha, Raju, Hegde, & Vinitha, 2022).

特性

IUPAC Name |

methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZJVCZMZJHDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349994 |

Source

|

| Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6600-14-2 |

Source

|

| Record name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)